Regioisomeric Physicochemical Property Differentiation vs. 4-Methoxybenzoyl Analog (CAS 1171745-88-2)
The target compound (CAS 1211755-13-3) and its 4-methoxy positional isomer (CAS 1171745-88-2) share identical molecular formulae (C₁₈H₂₁N₃O₃, MW 327.38) but differ in the substitution position of the methoxy group on the benzoyl ring. Computed physicochemical properties for the 4-methoxy analog have been reported—XLogP3 = 2, Topological Polar Surface Area (TPSA) = 68.5 Ų [1]. The 3-methoxy substitution pattern relocates the hydrogen-bond acceptor, altering the three-dimensional electrostatic potential surface without changing bulk lipophilicity. This regioisomeric shift is known to modulate target recognition in oxadiazole-piperidine series; in analogous FXR antagonist scaffolds, a single substituent position change has been shown to alter cellular IC₅₀ values by >4-fold (0.127 μM vs. 0.58 μM) [2].
| Evidence Dimension | Computed lipophilicity and polar surface area (regioisomeric comparison) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2 (estimated from 4-methoxy analog); TPSA ≈ 68.5 Ų; methoxy at 3-position of benzoyl ring |
| Comparator Or Baseline | CAS 1171745-88-2 (4-methoxy isomer): XLogP3 = 2, TPSA = 68.5 Ų, methoxy at 4-position of benzoyl ring |
| Quantified Difference | XLogP3 and TPSA values identical at whole-molecule level; hydrogen-bond acceptor vector orientation differs due to regioisomerism; class-level FXR antagonism potency shifts of ≥4-fold observed for analogous positional modifications |
| Conditions | Computed properties (XLogP3 algorithm); FXR cellular transactivation assay (HepG2 cells) for potency shift reference [2] |
Why This Matters
The distinct methoxy position provides an orthogonal SAR vector for lead optimization, enabling exploration of binding-pocket topology not accessible with the 4-methoxy isomer alone.
- [1] Kuujia Chemical Database. 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine (CAS 1171745-88-2) — Computed Properties. View Source
- [2] Festuccia, C.; Finamore, C.; Fiorillo, B.; Di Leva, F. S.; et al. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Med. Chem. Lett. 2019, 10 (4), 504–510. (Table 1: Compound 13 IC₅₀ = 0.127 μM vs. Compound 3f IC₅₀ = 0.58 μM). View Source
